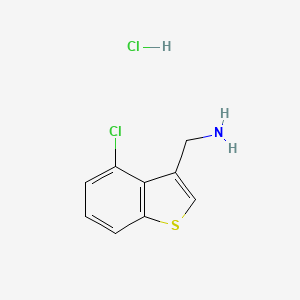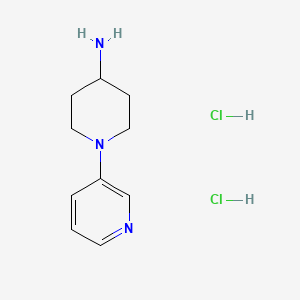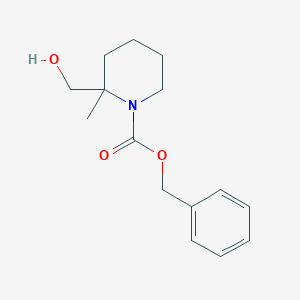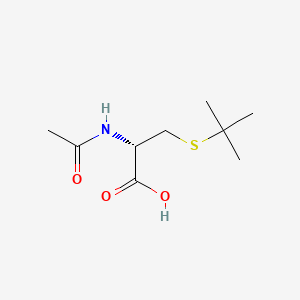
N-Acetyl-S-(tert-butyl)-D-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(tert-butyl)-D-cysteine is a synthetic compound derived from the amino acid cysteine It features an acetyl group attached to the nitrogen atom and a tert-butyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(tert-butyl)-D-cysteine typically involves the acetylation of D-cysteine followed by the introduction of the tert-butyl group. One common method includes:
Acetylation: D-cysteine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-D-cysteine.
tert-Butylation: The N-acetyl-D-cysteine is then reacted with tert-butyl chloride in the presence of a strong base like sodium hydride to introduce the tert-butyl group at the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(tert-butyl)-D-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding D-cysteine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
D-Cysteine: Formed from reduction reactions.
Various Alkyl or Aryl Derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(tert-butyl)-D-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating oxidative stress and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which N-Acetyl-S-(tert-butyl)-D-cysteine exerts its effects involves its ability to modulate oxidative stress. The compound can act as an antioxidant, scavenging reactive oxygen species and reducing oxidative damage. It may also serve as a precursor for the synthesis of glutathione, a critical antioxidant in the body. The molecular targets and pathways involved include the activation of antioxidant response elements and the modulation of redox-sensitive signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-cysteine: Lacks the tert-butyl group but shares similar antioxidant properties.
S-Methyl-D-cysteine: Contains a methyl group instead of a tert-butyl group.
N-Acetyl-S-ethyl-D-cysteine: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
N-Acetyl-S-(tert-butyl)-D-cysteine is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with biological molecules. This structural feature may enhance its stability and efficacy as an antioxidant compared to similar compounds.
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-tert-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
Clave InChI |
DLMWKKBRGFAKDE-SSDOTTSWSA-N |
SMILES isomérico |
CC(=O)N[C@H](CSC(C)(C)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)

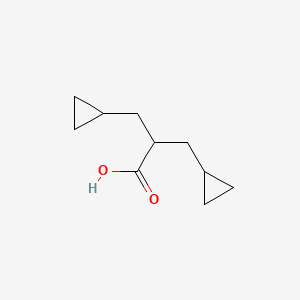
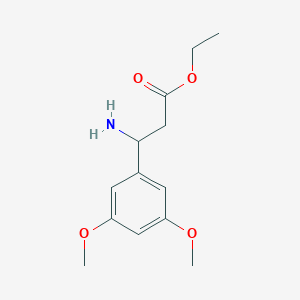
![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

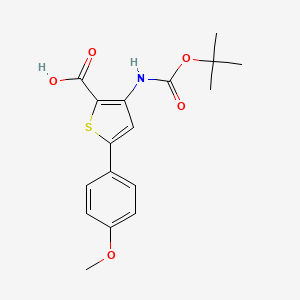
![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
